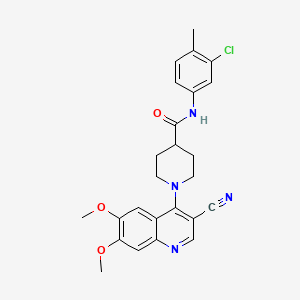

N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide

描述

This compound is a piperidine-4-carboxamide derivative featuring a 3-cyano-6,7-dimethoxyquinolin-4-yl moiety and a 3-chloro-4-methylphenyl substituent. The quinoline core is substituted with electron-withdrawing (cyano) and electron-donating (methoxy) groups, which may enhance its binding affinity to biological targets such as kinase enzymes or chemokine receptors .

属性

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN4O3/c1-15-4-5-18(10-20(15)26)29-25(31)16-6-8-30(9-7-16)24-17(13-27)14-28-21-12-23(33-3)22(32-2)11-19(21)24/h4-5,10-12,14,16H,6-9H2,1-3H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKSXWYJXZRHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Ring

- Target Compound: 3-cyano-6,7-dimethoxyquinoline. Methoxy groups at positions 6 and 7 may stabilize π-π stacking with hydrophobic pockets .

- Compound 39 (): 6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinoline. Replaces cyano with a bulky 4-methylpiperidinylpropoxy chain. Reduced electrophilicity but increased bulk may hinder kinase binding. Yield (51.4%) and melting point (220.6–222.1°C) suggest moderate stability .

Modifications in the Piperidine Carboxamide Linkage

- Target Compound: Direct linkage of piperidine-4-carboxamide to quinoline. Rigid piperidine scaffold may restrict conformational flexibility, favoring selective target engagement.

Compound 5 () : Incorporates a trioxo-dioxa-triaza chain between piperidine and phenyl groups.

Phenyl Group Substitutions

Target Compound : 3-chloro-4-methylphenyl.

- Chlorine enhances lipophilicity and steric bulk, while the methyl group may mitigate metabolic oxidation.

- Compound 8a (): Lacks the quinoline moiety, instead featuring a 4-carbamoylbenzyl-piperidinylpropyl group. Simplified structure with lower molecular weight (e.g., 430.51 g/mol in analogs) may improve solubility but reduce target specificity .

Data Table: Structural and Physicochemical Properties

Key Research Findings

- Synthetic Feasibility: The target compound’s cyano and dimethoxy groups may complicate synthesis compared to methoxy-only analogs, requiring stringent reaction conditions to avoid side reactions .

- Biological Activity: Quinoline derivatives with cyano groups (e.g., analogs) show higher kinase binding affinity than methoxy-substituted variants . Bulky substituents (e.g., Compound 39’s piperidinylpropoxy chain) reduce yield but improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。